
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Overview
Description
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound belonging to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .
Mechanism of Action
Target of Action
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex compound with potential biological activityBenzazepines, a class of compounds to which it belongs, have been known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
It’s worth noting that benzazepines have been found to exhibit a range of biological activities, including acting as sodium channel blockers and inhibitors of squalene synthase . These actions suggest that the compound might interact with its targets, leading to changes in cellular function.
Biochemical Pathways
Given the diverse biological activities of benzazepines, it’s plausible that this compound could influence multiple pathways, leading to downstream effects on cellular function .
Result of Action
Based on the known activities of benzazepines, it’s possible that this compound could have a range of effects, depending on its specific targets and the pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecular structures due to its reactivity and functional groups.
Biology
Research indicates that this compound has significant interactions with neurotransmitter systems:
- Modulation of Serotonin : It shows potential in influencing serotonergic pathways, which could be beneficial in treating mood disorders.
- Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from damage by modulating dopaminergic pathways.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticonvulsant Properties : Preliminary studies suggest efficacy in reducing seizure activity.
- Antidepressant Development : Its modulation of serotonin receptors positions it as a candidate for new antidepressant therapies.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | Similar bicyclic structure but different methoxy position | Potentially different pharmacological profiles |
6-Methyl-2,3-dihydrobenzo[b]azepine | Contains a methyl group instead of methoxy | May exhibit different reactivity and activity |
6-Ethoxy-2,3-dihydrobenzo[b]azepine | Ethoxy group instead of methoxy | Variation in lipophilicity affecting bioavailability |
This table illustrates how variations in functional groups can significantly influence biological activity and chemical behavior.
Neuropharmacological Studies
A series of studies conducted on animal models have provided insights into the neuropharmacological effects of this compound:
- Dosage Effects on Behavior :
- Low Dose (10 mg/kg) : Minor cognitive improvements.
- Medium Dose (20 mg/kg) : Significant enhancement in memory retention.
- High Dose (40 mg/kg) : Marked reduction in anxiety-like behaviors.
These findings indicate that this compound may hold promise for treating anxiety disorders and cognitive impairments.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Similar in structure but lacks the methoxy group.
1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine: Another benzazepine derivative with different ring structures.
7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Contains additional hydroxyl groups.
Uniqueness
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its methoxy group at the 6-position, which influences its chemical reactivity and biological activity. This structural feature differentiates it from other benzazepine derivatives and contributes to its distinct pharmacological properties .
Biological Activity
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a bicyclic compound belonging to the benzazepine family. Its unique structure includes a seven-membered azepine ring fused to a benzene ring, featuring a methoxy group at the sixth position. This structural configuration contributes to its diverse chemical properties and potential biological activities, particularly in the realm of neuropharmacology.
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : 177.24 g/mol
- Structural Characteristics :
- Bicyclic structure with a methoxy group.
- Carbonyl group at the second position of the azepine ring.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to influence neurotransmitter systems in the brain, particularly by modulating dopaminergic and serotonergic pathways. This modulation suggests potential therapeutic applications in treating neurological disorders such as depression and schizophrenia.
The compound interacts with various receptors and enzymes, which play crucial roles in numerous biological processes:
- Receptor Interaction : It acts as an agonist of the 5HT2C receptor, which is involved in numerous physiological processes including mood regulation and appetite control.
- Channel Blockade : Similar to other benzazepines, it may act as a sodium channel blocker, influencing neuronal excitability and neurotransmission.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | Similar bicyclic structure but different methoxy position | Potentially different pharmacological profiles |
6-Methyl-2,3-dihydrobenzo[b]azepine | Contains a methyl group instead of methoxy | May exhibit different reactivity and activity |
6-Ethoxy-2,3-dihydrobenzo[b]azepine | Ethoxy group instead of methoxy | Variation in lipophilicity affecting bioavailability |
This table illustrates how variations in functional groups can significantly influence biological activity and chemical behavior.
Neuropharmacological Studies
A study conducted on the effects of this compound on rat models indicated its potential for enhancing cognitive functions and reducing anxiety-like behaviors. The compound was administered at various dosages, revealing dose-dependent effects on behavior and neurotransmitter levels:
- Low Dose (10 mg/kg) : Minor improvement in cognitive tasks.
- Medium Dose (20 mg/kg) : Significant enhancement in memory retention.
- High Dose (40 mg/kg) : Marked reduction in anxiety-like behaviors.
These findings suggest that this compound could be a candidate for further development in treating anxiety disorders or cognitive impairments .
Antioxidant Activity
In addition to neuroprotective effects, preliminary studies have indicated that this compound exhibits moderate antioxidant activity. This activity was assessed using various assays comparing it to standard antioxidants like Trolox. The results demonstrated that while it does not surpass Trolox's efficacy, it shows promise as a supplementary antioxidant agent .
Synthesis and Pharmacological Properties
The synthesis of this compound has been achieved through various methods including Diels-Alder reactions followed by demethylation processes. Its pharmacological properties have been characterized by electrical recordings in Xenopus oocytes expressing NMDA and AMPA receptors. Notably, derivatives of this compound have shown antagonistic effects on these receptors with varying potencies depending on their substitution patterns .
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBAVTLLNQMEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454977 | |
Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604004-23-1 | |
Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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